2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .
Preparation Methods
The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
YNRKKPVIRLZKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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